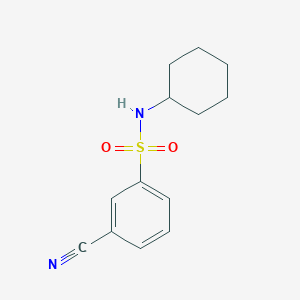

3-Cyano-N-cyclohexylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQKCPPIZVEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical Synthesis Routes to N-Cyclohexylbenzenesulfonamides

Traditional methods for constructing N-cyclohexylbenzenesulfonamides rely on well-established, multi-step procedures that form the core sulfonamide scaffold and subsequently introduce desired functional groups.

The classical and most direct method for forming the benzenesulfonamide (B165840) scaffold involves the reaction of an activated sulfonyl electrophile, typically a benzenesulfonyl chloride, with an appropriate amine. To synthesize the parent N-cyclohexylbenzenesulfonamide, benzenesulfonyl chloride is reacted with cyclohexylamine (B46788).

This foundational reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of the necessary sulfonyl chlorides can sometimes be a limitation, as their preparation may require harsh chlorosulfonation conditions that are not compatible with a wide range of functional groups. ctppc.org Alternative pathways to the sulfonamide bond have been developed, including the reaction of phenylsulfinic acid derivatives and aryl azides, which can proceed under milder, visible-light-induced conditions to form the S(O)₂–N bond. nih.gov

To achieve the target compound, 3-Cyano-N-cyclohexylbenzenesulfonamide, the cyano group must be incorporated into the aromatic ring. This can be accomplished in two primary ways: by starting with a pre-functionalized aromatic ring or by derivatizing the benzenesulfonamide scaffold in a later step.

The most straightforward classical approach is to begin the synthesis with 3-cyanobenzenesulfonyl chloride. This precursor, which already contains the required cyano group at the meta position, can then be directly reacted with cyclohexylamine to yield the final product.

Alternatively, modern "late-stage functionalization" techniques allow for the direct introduction of a cyano group onto an existing arene, which avoids the need for pre-functionalized starting materials that may not be commercially available. nih.gov Palladium-catalyzed C-H cyanation offers a powerful method for this transformation. nih.gov Recent advancements have also led to the development of photoredox-catalyzed direct C-H cyanation of arenes, which can proceed under mild conditions using organic photocatalysts. acs.orgnih.gov These methods provide a direct route to functionalize the aromatic ring of a pre-formed N-cyclohexylbenzenesulfonamide, offering greater flexibility in synthesis. nih.gov

| Method | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Cyanation | Pd Catalyst / 2-Pyridone Ligand | Non-directed C-H cyanation; compatible with advanced intermediates and drug molecules. | nih.gov |

| Photoredox-Catalyzed C-H Cyanation | Acridinium Photocatalyst / TMSCN | Direct C-H functionalization under mild, visible-light conditions; avoids benzylic oxidation. | nih.gov |

| Palladium-Catalyzed Cyanation of Aryl Halides | Pd Catalyst / Zinc Cyanide / Surfactant | Efficient in aqueous micellar media; applicable to complex molecules. | researchgate.net |

The final key step in the classical synthesis is the formation of the amide bond between the benzenesulfonyl group and the cyclohexyl amine. This is typically achieved through a nucleophilic substitution reaction where cyclohexylamine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is robust and widely applicable. ctppc.org In cases where further substitution on the nitrogen is desired, the resulting secondary sulfonamide (possessing an N-H bond) can be deprotonated with a base like sodium hydride and subsequently alkylated. For instance, N-cyclohexylbenzenesulfonamide can be reacted with propyl iodide to yield N-cyclohexyl-N-propylbenzenesulfonamide.

Advanced Synthetic Approaches for this compound and Analogues

Recent years have seen the emergence of powerful synthetic methods that utilize photocatalysis and radical intermediates to achieve novel and efficient chemical transformations, offering milder conditions and unique reactivity patterns for synthesizing and functionalizing sulfonamides.

Photocatalysis has revolutionized organic synthesis by enabling reactions under mild conditions using visible light. These strategies are highly relevant for the synthesis and functionalization of compounds like this compound. For instance, photocatalytic methods have been developed for the direct C(sp³)–H cyanation using a decatungstate-based catalyst, allowing for the selective introduction of a nitrile group into various substrates. organic-chemistry.org Furthermore, visible-light-driven photocatalysis using affordable organic catalysts can achieve the direct cyanation of benzylic C-H bonds, showcasing the power of these methods for late-stage functionalization. core.ac.uk

These light-mediated approaches are not limited to C-H functionalization. Dual copper and photoredox catalysis can be used to construct the core sulfonamide S(O)₂–N bond itself by coupling S(O)₂–H compounds with aryl azides under redox-neutral conditions. nih.gov This avoids the use of potentially genotoxic aromatic amines and harsh reagents associated with classical methods.

| Transformation | Catalyst/Reagent System | Description | Reference |

|---|---|---|---|

| Direct C(sp³)-H Cyanation | Tetrabutylammonium Decatungstate (TBADT) / Tosyl Cyanide | Highly efficient C-H cyanation under mild photocatalytic conditions with excellent functional group tolerance. | organic-chemistry.org |

| Benzylic C-H Cyanation | 4CzIPN / N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Organophotoredox-catalyzed, site-selective cyanation of benzylic C-H bonds via a radical mechanism. | core.ac.uk |

| S(O)₂–N Coupling | Ir(ppy)₃ / CuCN / Aryl Azide | Dual copper and visible-light-induced coupling of phenylsulfinic acids and aryl azides to form sulfonamides. | nih.gov |

While sulfonamides are often considered stable endpoints in a synthetic sequence, innovative strategies have been developed to use the sulfonamide group as a launchpad for further functionalization. A key approach involves the conversion of the sulfonamide into a highly reactive sulfonyl radical intermediate.

This transformation can be achieved through a metal-free, photocatalytic process. In this methodology, a primary sulfonamide is first converted into an N-sulfonylimine. Under visible light irradiation in the presence of a photocatalyst, this imine can undergo a reaction sequence that generates a sulfonyl radical. These versatile radical intermediates can then be harnessed in a variety of subsequent reactions, such as the hydrosulfonylation of alkenes, to create complex sulfones. This strategy unlocks underexplored reactivity and dramatically expands the synthetic utility of the sulfonamide functional group, allowing for significant diversification of drug-like molecules at a late stage.

Enantioselective Synthesis Approaches for Chiral Analogues

While specific enantioselective syntheses for this compound are not extensively documented in readily available literature, the creation of chiral analogues of sulfonamides is a well-established field in asymmetric synthesis. These methods are crucial for producing single enantiomers, as different enantiomers of a chiral molecule can exhibit profoundly different biological activities. acs.org

General strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Prominent methods that could be adapted for creating chiral analogues include:

Catalytic Asymmetric Synthesis : This approach involves using a chiral catalyst to introduce stereocenters. For instance, rhodium-catalyzed asymmetric C-H insertion and copper-catalyzed N-allylation have been successfully employed for the synthesis of N-C axially chiral sulfonamides. researchgate.netnih.gov Rhodium-catalyzed coupling of sulfenamides with diazo compounds, using as little as 0.1 mol% of a chiral catalyst, has yielded products with high enantiomeric ratios (up to 98:2). acs.orgresearchgate.net Similarly, copper-catalyzed asymmetric additions to sulfinylamines have been developed, where noncovalent interactions between the substrate and the chiral ligand are crucial for controlling the enantioselectivity. nih.gov

Chiral Auxiliaries : Another common strategy involves temporarily attaching a chiral auxiliary to the starting material. The auxiliary guides the stereochemical course of a subsequent reaction and is then removed. For example, the Strecker reaction, using a chiral amine like (R)-2-phenylglycinol as an auxiliary, has been used to synthesize enantioenriched amino acids containing complex scaffolds. nih.gov

These methodologies provide a framework for the potential development of enantiomerically pure analogues of this compound, which would be essential for detailed structure-activity relationship studies.

Yield Optimization and Reaction Efficiency in Synthesis

The synthesis of sulfonamides, including this compound, is typically achieved through the reaction of a sulfonyl chloride with an amine. lookchem.comnih.gov The efficiency and yield of this transformation are highly dependent on the reaction conditions.

Key parameters that are optimized include:

Catalyst : While many sulfonamide syntheses can proceed without a catalyst, metal-free, iodine-catalyzed methods have been shown to produce sulfonamides in good to excellent yields under mild conditions. researchgate.net

Solvent : The choice of solvent can significantly impact reaction outcomes. For the synthesis of sulfonyl chlorides from sulfonyl hydrazides, acetonitrile (B52724) (CH₃CN) was found to be the optimal solvent, with others hampering product formation. researchgate.net

Reaction Time and Temperature : Reactions are often monitored to completion, which can range from one hour to over fifteen, and temperatures can range from room temperature to reflux conditions depending on the specific reactants and catalysts used. nih.govresearchgate.netscielo.br

An electrochemical approach offers a modern alternative, coupling thiols and amines directly to form sulfonamides. This method avoids pre-functionalized starting materials and can be scaled up in a continuous flow reactor. acs.org Optimization of this process involves adjusting parameters like the electrolyte, solvent system (e.g., CH₃CN/HCl), and residence time in the reactor. acs.org

Table 1: Factors Influencing Sulfonamide Synthesis Yield

| Parameter | Observation | Reference |

|---|---|---|

| Catalyst/Reagent | Iodine-catalysis provides a metal-free route to sulfonamides in high yield. | researchgate.net |

| Solvent | Acetonitrile is often the optimal solvent for sulfonylation reactions. | researchgate.net |

| Starting Materials | Using N-silylamines can result in quantitative yields. | nih.gov |

| Methodology | One-pot decarboxylative halosulfonylation followed by amination gives good to excellent yields (61-85%). | nih.gov |

| Methodology | Electrochemical synthesis from thiols and amines provides a direct route. | acs.org |

Structural Elucidation Methods

Advanced Spectroscopic Characterization Techniques

The definitive structure of this compound is confirmed using a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides information on the number and types of hydrogen atoms. For a related compound, 4-Chloro-N-cyclohexylbenzenesulfonamide, the N-H proton was located in a difference Fourier map. nih.gov In similar structures, aromatic protons typically appear as multiplets in the downfield region (e.g., 7.28-7.91 ppm), while the aliphatic protons of the cyclohexyl ring resonate in the upfield region. scielo.brcore.ac.ukresearchgate.net

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments. For benzenesulfonamides, aromatic carbons are observed downfield (e.g., 127-140 ppm). scielo.brnih.gov The cyano group (C≡N) carbon would be expected in a characteristic region (e.g., ~116 ppm). scielo.br The carbons of the cyclohexyl ring appear further upfield. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

A sharp absorption band for the cyano group (C≡N) stretch, typically around 2240-2248 cm⁻¹. scielo.br

Asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂), which appear as strong bands around 1340 cm⁻¹ and 1165 cm⁻¹, respectively. scielo.br

An N-H stretching vibration for the sulfonamide amine, typically seen around 3260-3280 cm⁻¹. scielo.br

C-H stretching and C=C bending vibrations for the aromatic and cyclohexyl groups.

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI), sulfonamides can be observed as deprotonated [M-H]⁻ or protonated [M+H]⁺ molecules. lookchem.com Fragmentation analysis can reveal characteristic losses, such as the sulfonyl group, to help confirm the structure. lookchem.comnist.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Observation (based on analogues) | Reference |

|---|---|---|---|

| IR Spectroscopy | Cyano (C≡N) | ~2245 cm⁻¹ | scielo.br |

| IR Spectroscopy | Sulfonyl (SO₂) | ~1340 cm⁻¹ (asymmetric), ~1165 cm⁻¹ (symmetric) | scielo.br |

| IR Spectroscopy | Amine (N-H) | ~3270 cm⁻¹ | scielo.br |

| ¹³C NMR | Cyano (C≡N) | ~116 ppm | scielo.br |

| ¹³C NMR | Aromatic Carbons | ~127-140 ppm | scielo.br |

| Mass Spectrometry | Molecular Ion | Detection of [M+H]⁺ or [M-H]⁻ corresponding to C₁₃H₁₆N₂O₂S | lookchem.com |

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. For chiral molecules, this technique is the gold standard for determining the absolute configuration of a single enantiomer, provided a suitable single crystal can be grown.

While a specific crystal structure for this compound is not found in the searched results, analysis of closely related sulfonamides demonstrates the power of this technique. For example, the crystal structure of 4-Chloro-N-cyclohexylbenzenesulfonamide shows that the cyclohexyl ring adopts a stable chair conformation and that molecules form dimeric pairs in the crystal lattice through N-H···O hydrogen bonds. nih.gov Such hydrogen bonding is a common feature in the crystal packing of sulfonamides. nih.gov

For a chiral analogue of this compound, successful crystallographic analysis would unambiguously assign the stereochemistry (R or S) at any chiral centers. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are determined. nih.gov This technique is indispensable for validating the results of an enantioselective synthesis and understanding the specific spatial arrangement that gives rise to a molecule's properties.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Substitution Pattern Analysis on the Benzenesulfonamide (B165840) Ring

The arrangement of substituents on the benzenesulfonamide ring is a critical determinant of molecular activity. The electronic and steric properties of these substituents, along with their positions, dictate the interaction with the biological target.

Electronic and Steric Contributions of the 3-Cyano Group

The 3-cyano (-CN) group is a powerful meta-director and a strong electron-withdrawing group. masterorganicchemistry.com Its presence on the benzenesulfonamide ring significantly influences the molecule's electronic distribution. This electron-withdrawing nature can enhance the acidity of the sulfonamide proton, a key feature for interactions within enzyme active sites, such as coordinating with metal ions. nih.gov The linear geometry and defined size of the cyano group also impart specific steric properties that can be crucial for fitting into a constrained binding pocket. Substituents that pull electron density away from the ring, like the cyano group, tend to direct new interactions to the meta-position, which is often found to be favorable for activity. masterorganicchemistry.com

Impact of Ortho-, Meta-, and Para-Substituents on Activity

The position of a substituent on the benzene (B151609) ring—whether ortho, meta, or para relative to the sulfonamide group—has a profound effect on the compound's inhibitory potential. A systematic analysis of these positions has shown that meta-substituted compounds frequently exhibit superior activity. nih.govnih.gov For example, in studies targeting metallo-β-lactamase ImiS, a comparison of benzenesulfonamide derivatives revealed that meta-substituted compounds had significantly higher inhibitory potency than their ortho- or para-substituted counterparts. nih.gov This suggests that the meta position provides the optimal vector for the substituent to engage with the target's active site. nih.gov While ortho- and para-positions are not universally unfavorable, they can lead to diminished activity, potentially due to steric hindrance at the ortho-position or a suboptimal interaction geometry at the para-position. masterorganicchemistry.comnih.gov

| Substituent | Ortho-Position IC50 (µM) | Meta-Position IC50 (µM) | Para-Position IC50 (µM) |

|---|---|---|---|

| -NO2 | 9.3 | 0.26 | 5.4 |

| -Cl | >10 | 0.29 | 4.6 |

| -CH3 | >10 | 0.49 | >10 |

Data derived from studies on metallo-β-lactamase ImiS inhibitors, illustrating the general preference for meta-substitution. nih.gov

Analysis of Halogenation and Alkyl Substitution Effects

Replacing or augmenting the cyano group with halogens or alkyl groups has been a common strategy to probe the SAR of the benzenesulfonamide scaffold. Halogenation at the meta-position, for instance with chlorine or bromine, often results in potent inhibitors. nih.gov This is attributed to the electron-withdrawing nature of halogens and their ability to form specific halogen bonds within the active site. Alkyl substitutions can provide favorable hydrophobic interactions, but their effectiveness is highly dependent on size and position. Small alkyl groups like methyl at the meta-position can be beneficial, whereas larger groups may cause steric clashes that reduce activity. nih.gov

Conformational and Steric Effects of the N-Cyclohexyl Moiety

The N-cyclohexyl group is not merely a passive scaffold component; its three-dimensional shape and conformational flexibility are integral to the molecule's ability to bind effectively to its target.

Influence of Cyclohexyl Ring Conformation on Ligand-Target Interactions

The cyclohexyl ring typically adopts a stable chair conformation. nih.gov The orientation of this ring relative to the plane of the benzenesulfonamide ring is critical for establishing productive ligand-target interactions. nih.gov This specific three-dimensional arrangement dictates how the molecule presents itself to the binding site. Computational and X-ray crystallography studies have shown that the dihedral angle between the phenyl and cyclohexyl rings is a key parameter. nih.gov The chair conformation allows the molecule to orient itself to form favorable interactions, such as pi-stacking or hydrophobic contacts, with amino acid residues in the target protein. researchgate.net

Substitutions and Modifications of the Cyclohexyl Ring

To explore the steric limits and optimal shape for the binding pocket, modifications of the N-cyclohexyl ring have been synthesized and evaluated. These studies often reveal a strict requirement for the size and shape of this group. For instance, replacing the cyclohexyl ring with a phenyl ring has been shown to result in a significant loss of both biochemical and whole-cell activity, indicating that the non-planar, saturated nature of the cyclohexyl group is preferred. researchgate.net Similarly, altering the ring size, for example by substituting it with a smaller cyclopentyl or a larger cycloheptyl group, can also be detrimental to activity, highlighting the precise fit of the cyclohexyl moiety within the target's binding site.

| N-Substituent | Biochemical Activity (IC50 in µM) | Whole-Cell Activity (MIC90 in µM) |

|---|---|---|

| Cyclohexyl | < 1 | < 10 |

| Phenyl | 8.1 | > 100 |

Data generalized from SAR studies on IMPDH inhibitors, showing the importance of the cyclohexyl group. researchgate.net

Modulation of the Sulfonamide Linker and Bioisosteric Replacements

The sulfonamide linker is a critical component of many biologically active molecules, offering favorable physicochemical properties such as good affinity for target proteins. tcichemicals.com Its structural similarity to a carboxylic acid allows it to act as a bioisostere, a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. tcichemicals.comdrughunter.com This has been a key strategy in drug design, where replacing a carboxylic acid with a sulfonamide can lead to improved metabolic stability, enhanced membrane permeability, and increased lipophilicity. drughunter.com

In the context of benzenesulfonamide analogs, the sulfonamide moiety is pivotal. For instance, in the development of NLRP3 inflammasome inhibitors, the sulfonamide group was found to be important for the selectivity of the lead compound. Systematic SAR studies on these inhibitors demonstrated that the core structure allowed for a degree of flexibility in modifications.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds. u-tokyo.ac.jp For the sulfonamide group, several bioisosteric replacements have been explored. The acylsulfonamide and tetrazole motifs, for example, have pKa values comparable to carboxylic acids and have been successfully used as substitutes. rsc.org In one study, replacing a carboxylic acid with an acylsulfonamide in a dual MCL-1/BCL-xL inhibitor resulted in a compound with improved cell viability effects. rsc.org

The nature of the linker between the benzenesulfonamide core and other parts of the molecule also plays a significant role in determining activity. Studies on benzenesulfonamides as carbonic anhydrase inhibitors have shown that the introduction of different linkers, varying in rigidity and chemical properties, can significantly affect the inhibitory profile and selectivity against different enzyme isoforms. nih.gov For example, incorporating a cyclic urea (B33335) substituent on the phenyl ring of a benzenesulfonamide scaffold can allow the molecule to better fit within the enzyme's active site due to its flexible interconnection. nih.gov

The following table summarizes the effects of modulating the sulfonamide linker and its bioisosteric replacements in analogous compounds.

| Original Group/Linker | Bioisosteric Replacement/Modification | Observed Effect in Analogs | Reference |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability, improved membrane permeability. | drughunter.com |

| Carboxylic Acid | Acylsulfonamide | Similar pKa, improved cellular activity in some cases. | rsc.org |

| Carboxylic Acid | Tetrazole | Similar pKa, tolerated in binding to target proteins. | rsc.org |

| Rigid Linker | Flexible Linker (e.g., with urea functionality) | Better allocation within enzymatic cavities, potential for improved potency. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable in predicting the activity of novel compounds, thereby saving time and resources in drug discovery. nih.gov

For benzenesulfonamide derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. For instance, a QSAR study on benzenesulfonamide carbonic anhydrase inhibitors utilized topological descriptors like the Balaban index to develop predictive models. nih.gov The results indicated that even a single parameter model could yield excellent predictions, which were further improved by including other descriptors like the Randic connectivity index. nih.gov

In another example, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of benzenesulfonamide derivatives acting as Hepatitis B virus capsid assembly inhibitors. researchgate.net These models provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules, highlighting regions where modifications are likely to enhance or diminish activity. researchgate.netrsc.org The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validated coefficients (q²), demonstrates their predictive power. researchgate.net

Predictive modeling is not limited to activity but can also be used to forecast other crucial properties like solubility. Graph neural networks (GNNs) have been employed to predict the solubility of compounds in complex solvent systems, a critical parameter for drug formulation and delivery. rsc.org By integrating experimental data with computationally derived data, these models can be made more robust and applicable to a wider chemical space. rsc.org

The table below presents a summary of QSAR and predictive modeling studies on benzenesulfonamide analogs.

| Compound Series | QSAR/Predictive Model Type | Key Findings/Parameters | Reference |

| Benzenesulfonamide Carbonic Anhydrase Inhibitors | 2D-QSAR | The Balaban index (J) and Randic connectivity index were effective in predicting inhibitory activity. | nih.gov |

| N-phenyl-3-sulfamoyl-benzamide derivatives | 3D-QSAR (CoMFA, CoMSIA) | Statistically significant models (q² > 0.6) were developed, providing insights for designing novel inhibitors. | researchgate.net |

| 4-amino-benzenesulfonamide derivatives | In-silico screening (QSAR and Docking) | Predicted pharmacokinetic properties and identified potential molecular targets. | researchgate.net |

| General Compounds | Graph Neural Networks (GNNs) for Solubility | Integration of experimental and computational data enhances model accuracy and applicability. | rsc.org |

Preclinical Biological Activity and Mechanistic Investigations

Identification and Characterization of Molecular Targets

The benzenesulfonamide (B165840) scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse range of biological macromolecules, including enzymes and receptors.

Carbonic Anhydrase IX (CA IX): The sulfonamide group is a well-established zinc-binding group, making it a cornerstone for the design of carbonic anhydrase inhibitors. CA IX is a transmembrane enzyme often overexpressed in hypoxic tumors, where it contributes to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. Consequently, CA IX is a validated anticancer drug target. Benzenesulfonamide-based inhibitors have been shown to selectively inhibit CA IX over other CA isoforms, such as the ubiquitously expressed CA II. This selectivity is often achieved through the "tail approach," where modifications to the benzene (B151609) ring allow for interactions with residues unique to the active site of specific CA isoforms. Inhibition of CA IX in cancer cells can lead to a reduction in tumor growth and proliferation. Studies on ureido-substituted benzenesulfonamides demonstrate potent and selective inhibition of CA IX, with some compounds showing inhibition constants (Ki) in the low nanomolar range.

| Compound Class | Target Enzyme | Inhibition Data |

| Ureido-substituted benzenesulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Ki: 1-7 nM |

| Ureido-substituted benzenesulfonamides | Human Carbonic Anhydrase II (hCA II) | Ki: 15-1765 nM |

BET Proteins: The bromodomain and extra-terminal domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in transcriptional regulation. Their inhibition is a promising strategy in oncology. Certain benzo[d]imidazole-6-sulfonamides have been developed as potent BET inhibitors, with some showing selectivity for the first bromodomain (BD1) over the second (BD2). For instance, one compound demonstrated a 1000-fold selectivity for BD1 with an IC50 value of 30 nM.

CDK7: Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription. It acts as the CDK-activating kinase (CAK), phosphorylating other CDKs like CDK1, CDK2, and CDK4 to control cell cycle progression. It also phosphorylates the C-terminal domain of RNA Polymerase II, regulating gene transcription. The development of selective, covalent inhibitors of CDK7 has demonstrated that its inhibition leads to cell cycle arrest, primarily at the G1/S transition, and suppresses the expression of super-enhancer-associated genes, including oncogenes like MYCN.

Histone Deacetylase (HDAC) Class III: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. They are grouped into several classes, and their inhibition can result in histone hyperacetylation and the re-expression of tumor suppressor genes. HDAC inhibitors represent a class of epigenetic drugs with demonstrated anti-tumor effects. While the search results focus broadly on HDAC inhibitors, HDAC3, a Class I HDAC, is noted as being highly expressed in the brain and can shuttle between the nucleus and cytoplasm. The development of isoform-selective inhibitors is an active area of research to mitigate the off-target effects associated with pan-HDAC inhibitors.

N-type Calcium Channels: Voltage-gated calcium channels (VGCCs), particularly the N-type (Cav2.2), are crucial for regulating neurotransmitter release in nociceptive pathways. Located in the presynaptic terminals of central and peripheral neurons, they are considered validated targets for the development of new analgesics. Blockade of N-type channels can inhibit the release of synaptic mediators, resulting in pain relief. The approval of the N-type channel blocker ziconotide (Prialt) provides clinical validation for this target.

H3 Receptor: The histamine H3 receptor is a G protein-coupled receptor that acts primarily as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters. H3 receptor antagonists and inverse agonists are being investigated for their potential in treating various neurological disorders. Radioligand binding assays are used to determine the affinity of new compounds for the H3 receptor. Studies on novel non-imidazole antagonists have identified compounds that displace the binding of radioligands like [3H]Nα-methylhistamine with high affinity, demonstrating pKi values ranging from 7.56 to 8.68. Functional assays confirm their antagonist activity, with pA2 values indicating potent receptor blockade.

| Ligand Class | Target Receptor | Affinity/Potency Data |

| Novel H3 Antagonists | Rat Brain H3 Receptor | pKi: 7.56 - 8.68 |

| Novel H3 Antagonists | Mouse Brain H3 Receptor | pA2: 7.07 - 9.20 |

| Biphenylalkoxyamine Derivatives | Human H3 Receptor | Ki: < 150 nM |

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies using various cell lines have been instrumental in elucidating the cellular consequences of targeting the aforementioned enzymes and receptors.

Protein-Ligand Interaction Analysis and Binding Modes

Detailed protein-ligand interaction analysis and specific binding modes for 3-Cyano-N-cyclohexylbenzenesulfonamide are not extensively documented in publicly available scientific literature. General principles of sulfonamide-containing compounds suggest that the sulfonamide group can act as a hydrogen bond acceptor and the cyano group can participate in dipole-dipole or hydrogen bonding interactions. The cyclohexyl and benzene rings likely engage in hydrophobic interactions within a protein's binding pocket. However, without specific crystallographic or advanced computational modeling data for this particular compound, any description of its binding mode remains speculative.

In Vivo Preclinical Efficacy Models (Non-Human)

Information regarding the in vivo preclinical efficacy of this compound in non-human models is not available in the current body of scientific literature.

Antitumor Activity in Xenograft Models (e.g., Zebrafish Xenografts)

There are no published studies detailing the antitumor activity of this compound in xenograft models, including zebrafish xenografts.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

No data from preclinical models have been published that evaluate pharmacodynamic biomarkers following treatment with this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Cyano-N-cyclohexylbenzenesulfonamide, docking simulations would be employed to predict its binding mode within the active site of a target protein. This process involves preparing the 3D structure of the ligand (this compound) and the receptor protein.

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket of the protein, calculating a scoring function for each pose to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the target protein. For instance, docking studies on similar benzenesulfonamide (B165840) derivatives have been used to identify crucial interactions with enzymes like carbonic anhydrases and cyclooxygenases. rsc.orgresearchgate.netnih.gov

A hypothetical docking study of this compound into a generic enzyme active site might reveal the interactions detailed in the table below.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide (-SO₂NH-) | Histidine | 2.1 |

| Hydrogen Bond | Cyano (-CN) | Serine | 2.5 |

| Hydrophobic Interaction | Cyclohexyl Ring | Leucine, Valine | 3.8 |

| Pi-Pi Stacking | Benzene (B151609) Ring | Phenylalanine, Tyrosine | 4.0 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules according to the laws of physics.

For this compound, an MD simulation would start with the best-docked pose obtained from molecular docking. The system, including the protein, ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds to microseconds. mdpi.comkashanu.ac.ir This allows for the analysis of the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules in the interaction. The stability of key hydrogen bonds and hydrophobic interactions identified in docking can be assessed by monitoring their distances and angles throughout the simulation. mdpi.com

De Novo Drug Design Principles Applied to Sulfonamide Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The benzenesulfonamide scaffold, present in this compound, is a common starting point for such design due to its well-established role in medicinal chemistry. rsc.orgresearchgate.net

Computational programs can use the structure of a target's binding site to design new molecules that are complementary in shape and chemical properties. Starting with a fragment like the 3-cyanobenzenesulfonamide (B1586257) core, algorithms can explore different chemical substitutions at the sulfonamide nitrogen. For instance, the cyclohexyl group could be replaced with other cyclic or acyclic moieties to explore new interactions within the binding pocket and improve properties like potency and selectivity. This approach has been successfully used to develop novel inhibitors for various enzymes.

Prediction of Binding Affinity and Selectivity Using Computational Algorithms

Computational algorithms can predict the binding affinity (how strongly a ligand binds to its target) and selectivity (how well a ligand binds to its intended target over others). nih.gov Methods like free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational techniques that can provide accurate predictions of binding free energies.

Machine learning-based scoring functions are also increasingly used. nih.gov These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities. For this compound, such a model could predict its binding affinity to a panel of related proteins to assess its selectivity profile. A hypothetical prediction of binding affinities for this compound against two related enzymes is presented below.

| Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Enzyme A | -9.8 | 50 |

| Enzyme B | -7.2 | 800 |

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, a virtual library could be designed around its scaffold.

This involves creating a virtual collection of molecules with variations at specific positions, such as different substituents on the benzene ring or the cyclohexyl group. This library can then be computationally screened against the target protein using high-throughput docking. osg-htc.org The top-scoring compounds can then be synthesized and tested experimentally, significantly streamlining the lead optimization process. This approach allows for the rapid exploration of the structure-activity relationship (SAR) for this class of compounds. nih.gov

Academic Applications in Chemical Biology and Early Drug Discovery Research

Development of Chemical Probes for Biological System Interrogation

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biochemical, cellular, or animal models. nih.govnih.gov These probes are essential tools in chemical biology for validating targets and exploring biological pathways. rsc.org The design of a chemical probe typically involves three key components: a binding group that interacts with the target protein, a reporter tag for detection or purification, and a linker connecting the two. mq.edu.au

The structure of 3-Cyano-N-cyclohexylbenzenesulfonamide makes it an attractive starting point for developing chemical probes. The sulfonamide group itself is a well-established pharmacophore, a molecular feature recognized by biological targets, and can be used to direct C-H functionalization reactions. This allows for late-stage diversification, a powerful strategy for rapidly synthesizing a variety of analogues from a common core structure. researchgate.net By modifying the cyclohexyl or phenyl rings of the core molecule and attaching reporter tags, researchers can create a library of probes to investigate the roles of specific proteins in cellular processes. researchgate.netljmu.ac.uk This approach enables the identification of protein targets, the assessment of inhibitors, and the characterization of protein-protein interactions. mq.edu.au

Integration with Combinatorial Chemistry and High-Throughput Screening

The journey of drug discovery often begins with the screening of vast chemical libraries to find initial "hits" against a biological target. mdpi.com High-Throughput Screening (HTS) and combinatorial chemistry are foundational to this process. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The sulfonamide scaffold is a frequent component of these libraries due to its proven track record in a wide range of biologically active compounds. researchgate.netajchem-b.com

Compounds like this compound serve as representative members or building blocks within these large libraries. The systematic modification of its core structure—for instance, by changing the substitution on the phenyl ring or altering the N-alkyl group—allows for the creation of a focused library of sulfonamide derivatives. These libraries are then subjected to HTS to identify compounds that exhibit a desired biological activity, such as inhibiting a specific enzyme or killing a pathogen.

Lead Compound Identification and Optimization Strategies

A lead compound is a molecule that shows promising pharmacological or biological activity and serves as the starting point for drug development. mdpi.comfrontiersin.org Identifying a lead compound is a critical first step, often emerging from the screening processes mentioned above. frontiersin.org Once a lead is identified, it undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties.

The this compound structure embodies a potential lead scaffold. Should this compound or a close analogue show activity in a screen, medicinal chemists would employ several optimization strategies:

Structure-Activity Relationship (SAR) Studies : This involves synthesizing and testing a series of related compounds to understand how specific structural features influence biological activity. For example, researchers might explore whether the cyano group is essential for activity or if moving it to a different position on the phenyl ring enhances potency. researchgate.net

Computational Modeling : Techniques such as Free Energy Perturbation (FEP) calculations can be used to predict how modifications will affect binding to a target protein. nih.gov This computational guidance helps prioritize the synthesis of the most promising analogues, accelerating the optimization process. frontiersin.orgnih.gov

Bioisosteric Replacement : The cyano or cyclohexyl groups could be replaced with other chemical groups of similar size and electronic properties to fine-tune the molecule's interaction with its target and improve its drug-like properties.

Through these iterative cycles of design, synthesis, and testing, a preliminary lead compound can be refined into a potent and selective drug candidate. nih.gov

Exploration of Novel Therapeutic Modalities

The sulfonamide functional group is a versatile scaffold found in drugs targeting a wide array of diseases. nih.gov Research into derivatives related to this compound contributes to the exploration of new treatments for several critical infectious diseases and cancer. ajchem-b.comresearchgate.net

Mycobacterium tuberculosis : Tuberculosis (TB) remains a major global health threat, and the rise of multidrug-resistant strains necessitates the discovery of new treatments. researchgate.netbath.ac.uk Numerous studies have demonstrated the efficacy of sulfonamides against Mycobacterium tuberculosis. researchgate.net The sulfonamide moiety is a key feature in the design of novel anti-TB agents, and compounds containing this scaffold are actively investigated for their ability to inhibit essential mycobacterial enzymes. researchgate.netbath.ac.uk

HIV : Sulfonamide-containing compounds have been developed as potent inhibitors of HIV protease, a critical enzyme for viral replication. researchgate.net The development of drugs like Tipranavir, which contains a sulfonamide group, highlights the importance of this chemical class in anti-HIV therapy. researchgate.net Research continues to explore new sulfonamide derivatives for activity against various HIV strains, including those resistant to existing drugs. researchgate.net

Antiviral and Anticancer Agents : Beyond TB and HIV, the sulfonamide scaffold is integral to a broad spectrum of antiviral and anticancer drugs. researchgate.netnih.gov These compounds can act through various mechanisms, such as the inhibition of carbonic anhydrase or kinases, which are enzymes often implicated in cancer progression. researchgate.netajchem-b.com The development of new derivatives provides a continuous source of novel candidates for evaluation as potential anticancer and antiviral therapies. nih.gov

| Therapeutic Area | Example Drug Class/Target | Relevance of Sulfonamide Scaffold | Reference |

|---|---|---|---|

| HIV | Protease Inhibitors | The sulfonamide moiety is a key structural component in potent HIV protease inhibitors like Tipranavir, contributing to strong binding interactions with the enzyme. | researchgate.net |

| Tuberculosis | Inhibitors of Mycobacterial Growth | Sulfonamide derivatives have shown significant efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. | researchgate.net |

| Cancer | Carbonic Anhydrase Inhibitors, Kinase Inhibitors | The sulfonamide group is a well-known zinc-binding group found in many carbonic anhydrase inhibitors and is also a key feature in several FDA-approved kinase inhibitors used in oncology. | researchgate.netajchem-b.comnih.gov |

| General Antiviral | Various (e.g., HCV Protease Inhibitors) | The scaffold is present in numerous drugs targeting viral enzymes, demonstrating its versatility in combating different viral infections. | nih.gov |

Contribution to Sulfonamide Drug Discovery Programs

The sulfonamide group is often considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. researchgate.netnih.gov The continued synthesis and evaluation of diverse sulfonamides, including structures like this compound, make a significant contribution to drug discovery as a whole. researchgate.netajchem-b.com

These efforts expand the known chemical space and deepen the understanding of the structure-activity relationships within this class of compounds. researchgate.net By serving as building blocks, screening compounds, and lead structures, these molecules fuel the pipeline for developing next-generation sulfonamide-based drugs. researchgate.net This ongoing research ensures that the sulfonamide scaffold will remain a vital component in the search for new medicines to address contemporary medical challenges. ajchem-b.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyano-N-cyclohexylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzene precursor followed by cyanation and cyclohexylamine coupling. Key steps include:

- Sulfonylation : Reacting 3-cyanobenzenesulfonyl chloride with cyclohexylamine in anhydrous dichloromethane under inert atmosphere .

- Cyano Group Introduction : Cyanide substitution via nucleophilic aromatic substitution (NAS) using CuCN/KCN in DMF at 80–100°C .

- Optimization : Control moisture to prevent hydrolysis of the sulfonyl chloride intermediate. Use triethylamine as a base to neutralize HCl byproducts . Purity can be improved via recrystallization in ethanol/water mixtures.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclohexyl moiety (δ 1.2–2.1 ppm for cyclohexyl protons) and sulfonamide linkage (δ 7.5–8.3 ppm for aromatic protons) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using a C18 column with acetonitrile/water mobile phase .

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide conformation) by growing single crystals in ethyl acetate/hexane .

Advanced Research Questions

Q. How do electronic effects of the cyano and cyclohexyl groups influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The cyano group (-CN) is a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position. However, it deactivates the sulfonamide nitrogen, reducing nucleophilicity .

- The cyclohexyl group introduces steric hindrance, slowing reactions at the sulfonamide nitrogen. Computational studies (DFT) can model charge distribution to predict reaction sites .

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-NO₂ or 3-CH₃ derivatives) using kinetic assays in polar aprotic solvents .

Q. What strategies can resolve contradictions in crystallographic data versus computational modeling for this compound?

- Methodological Answer :

- Data Reconciliation : If computational models (e.g., Gaussian) predict a planar sulfonamide group but crystallography shows a twisted conformation:

- Re-optimize the computational model using dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions .

- Validate with temperature-dependent XRD to assess thermal motion effects on torsion angles .

- Case Study : For similar sulfonamides, discrepancies were resolved by refining hydrogen-bonding networks in the crystal lattice .

Q. How to design experiments to assess the compound’s enzyme inhibition potential, considering its sulfonamide moiety?

- Methodological Answer :

- Target Selection : Focus on carbonic anhydrase or metalloenzymes, as sulfonamides are known inhibitors .

- Assay Design :

- Use fluorescence-based activity assays with recombinant human carbonic anhydrase II.

- Measure IC₅₀ values at varying pH (6.5–8.0) to account for sulfonamide protonation states .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -CN with -CF₃) to evaluate electronic effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.